molecular formula C10H12N2O4 B13759347 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid CAS No. 22871-57-4

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid

Cat. No.: B13759347
CAS No.: 22871-57-4
M. Wt: 224.21 g/mol
InChI Key: RLCNQTMQGDYITJ-UHFFFAOYSA-N
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Description

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.213 g/mol. This compound is known for its unique structure, which includes an amino group, a hydroxyethyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitrobenzoic acid derivatives, while reduction of the nitro group yields amino derivatives .

Scientific Research Applications

3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodo-benzoic acid: This compound has a similar structure but includes additional iodine atoms, which may confer different chemical and biological properties.

    3-Amino-5-nitrobenzoic acid: A precursor in the synthesis of 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid, differing by the presence of a nitro group instead of the hydroxyethyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

22871-57-4

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

3-amino-5-(2-hydroxyethylcarbamoyl)benzoic acid

InChI

InChI=1S/C10H12N2O4/c11-8-4-6(9(14)12-1-2-13)3-7(5-8)10(15)16/h3-5,13H,1-2,11H2,(H,12,14)(H,15,16)

InChI Key

RLCNQTMQGDYITJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)NCCO

Origin of Product

United States

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